

Comparative Bioactivity of N-Substituted Tetrahydrophthalimide Analogs: A Guide for Researchers

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Compound of Interest

Compound Name: 3,4,5,6-Tetrahydrophthalimide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various N-substituted tetrahydrophthalimide analogs. The information is supported by experimental data from peer-reviewed studies and is intended to facilitate the identification of promising candidates for further investigation.

The tetrahydrophthalimide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Modification of the N-substituent on the tetrahydrophthalimide ring system has been a key strategy for developing analogs with enhanced potency and selectivity for various therapeutic targets. This guide summarizes the comparative bioactivity of these analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various N-substituted tetrahydrophthalimide and related phthalimide analogs. Direct comparative studies across multiple bioactivities for a single series of N-substituted tetrahydrophthalimide analogs are limited in the available literature. Therefore, the data presented here is a compilation from various studies to provide a broad overview.

Table 1: Anticancer Activity of N-Substituted Phthalimide Analogs

Compound ID	N-Substituent	Cancer Cell Line	IC50 (μM)	Reference
1	2-(4-substituted-benzyl)isoindolin-1,3-dione derivatives	Not Specified	Not Specified	[1]
2	Hybrid of phthalimide and acridine-1,8-diones (Compound 8f)	A431 (Skin)	Favorable	[2]
3	Hybrid of phthalimide and acridine-1,8-diones (Compound 8f)	A549 (Lung)	Favorable	[2]
4	1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives attached to phthalimide	MCF-7 (Breast), HeLa (Cervical)	Less effective than paclitaxel	[1]
5	Borylated 2,3,4,5-tetrachlorobenzamide analog (ortho 5)	Not specified	Potent growth inhibition	[3]

Table 2: Anti-inflammatory Activity of N-Substituted Phthalimide Analogs

Compound ID	N-Substituent	Assay	Activity	Reference
6	Alkyl-1H-1,2,3-triazole derivatives (Compound 3b)	Carrageenan-induced edema in mice	69% edema reduction	[4] [5]
7	Alkyl-1H-1,2,3-triazole derivatives (Compound 5c)	Carrageenan-induced edema in mice	56.2% edema reduction	[4] [5]
8	Tetrahydrophthalazinones (Compounds 17 and 18)	Inhibition of LPS-stimulated TNF- α production	Active	[6]
9	4-(N'-(1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene)-hydrazino)-benzenesulfonamide (17c)	In vitro anti-inflammatory activity	32% decrease	[7]

Table 3: Antimicrobial Activity of N-Substituted Phthalimide Analogs

Compound ID	N-Substituent	Microorganism	MIC (µg/mL)	Reference
10	Acetamide derivatives (4c-i)	Gram-positive and Gram-negative bacteria, Fungi, Mycobacterium tuberculosis	0.49 - 7.81	[8]
11	Alkynyl derivatives (6c)	Bacteria and Fungi	0.98 - 1.95	[8]
12	Alkynyl derivatives (6c)	Mycobacterium tuberculosis	31.25	[8]
13	Phthalimide aryl ester (3b)	S. aureus, P. aeruginosa, C. tropicalis, C. albicans	128	[9]
14	Phthalimide-indole hybrids (Compound 8)	Bacteria	53-67% of erythromycin activity	[10]
15	Phthalimide-indole hybrids (Compound 8)	Fungi	60-70% of miconazole activity	[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity Assay (MTT Assay)[1]

- Cell Culture: Human cancer cell lines (e.g., MCF-7 and HeLa) are cultured in a 96-well plate at a concentration of 5×10^4 cells/mL and incubated for 24 hours.
- Compound Treatment: Cells are treated with various concentrations of the synthesized phthalimide derivatives. Paclitaxel (180 µg/mL) and dimethyl sulfoxide (DMSO, 1%) are used as positive and negative controls, respectively.

- **Incubation:** The plates are incubated in a humidified atmosphere with 5% CO₂ at 37°C for 48 hours.
- **MTT Addition:** After the incubation period, 20 µL of MTT dye (5 mg/mL) is added to each well, and the plates are incubated for another 3 hours under the same conditions.
- **Data Analysis:** The absorbance is measured to determine cell viability, and the IC₅₀ values are calculated.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Mice)[4][5]

- **Animal Model:** Swiss white mice are used for the experiment.
- **Compound Administration:** The test compounds are administered to the mice.
- **Induction of Inflammation:** Inflammation is induced by injecting carrageenan into the plantar tissue of the right hind paw.
- **Measurement of Edema:** The volume of the paw is measured at different time points after carrageenan injection to determine the extent of edema.
- **Data Analysis:** The percentage reduction in edema is calculated by comparing the paw volume of treated mice with that of a control group.

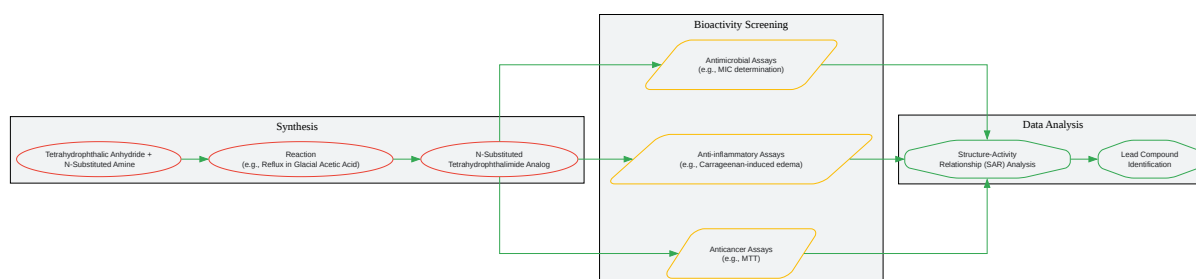
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[8]

- **Microorganism Culture:** Bacterial and fungal strains are cultured in appropriate broth media.
- **Serial Dilution:** The test compounds are serially diluted in the culture medium in a 96-well microtiter plate.
- **Inoculation:** A standardized suspension of the microorganism is added to each well.
- **Incubation:** The plates are incubated under conditions suitable for the growth of the specific microorganism.

- **Data Analysis:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

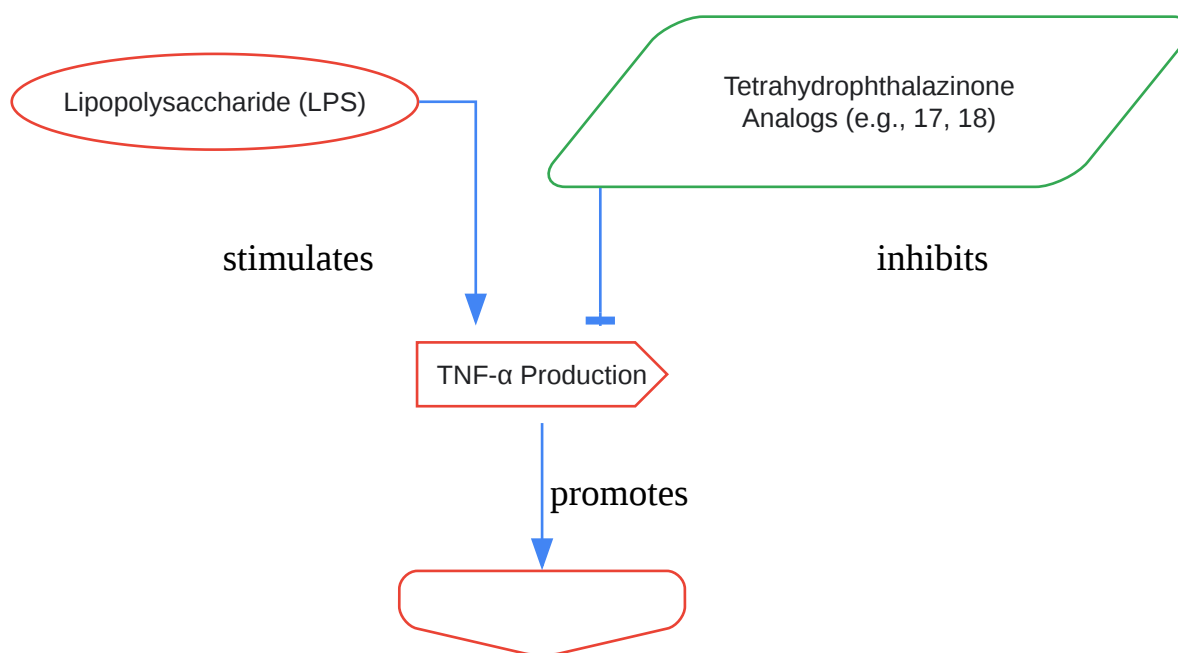
Visualizations

The following diagrams illustrate key concepts related to the synthesis and evaluation of N-substituted tetrahydrophthalimide analogs.



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Caption: General workflow for the synthesis and bioactivity evaluation of N-substituted tetrahydrophthalimide analogs.



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Caption: Proposed mechanism of anti-inflammatory action for tetrahydrophthalazinone analogs.[6]

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